1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Catalog No.
S3339623
CAS No.
319472-83-8
M.F
C13H18IN3O3Si
M. Wt
419.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)...

CAS Number

319472-83-8

Product Name

1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

IUPAC Name

2-[(3-iodo-6-nitroindazol-1-yl)methoxy]ethyl-trimethylsilane

Molecular Formula

C13H18IN3O3Si

Molecular Weight

419.29 g/mol

InChI

InChI=1S/C13H18IN3O3Si/c1-21(2,3)7-6-20-9-16-12-8-10(17(18)19)4-5-11(12)13(14)15-16/h4-5,8H,6-7,9H2,1-3H3

InChI Key

QBMKTNPVTMKYFL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
  • Chemical synthesis: Information from chemical suppliers indicates it can be obtained from various sources, suggesting potential use as a building block in organic synthesis [, , ]. However, there is no available research describing its use in specific synthetic pathways.
  • Potential applications based on structure: The presence of the nitro group suggests it might possess electron-withdrawing properties, which could be useful in medicinal chemistry or material science. The indazole core structure is present in some bioactive molecules []. However, further research is needed to confirm these possibilities.

1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound characterized by its unique molecular structure, which includes an indazole core substituted with iodine and nitro groups. The empirical formula is C13H18IN3O3Si, and it has a molecular weight of approximately 374.29 g/mol . This compound is notable for its potential applications in medicinal chemistry due to the presence of functional groups that can interact with biological targets.

The chemical reactivity of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be attributed to its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The trimethylsilyl ether can also be hydrolyzed under acidic or basic conditions, releasing trimethylsilanol and generating a reactive alcohol .

Synthesis of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves several steps:

  • Formation of the Indazole Core: The indazole structure can be synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Iodination: The introduction of the iodine atom can be achieved through electrophilic iodination using iodine monochloride or other iodinating agents.
  • Nitro Group Introduction: The nitro group is usually introduced via nitration reactions using nitric acid under controlled conditions.
  • Trimethylsilyl Ether Formation: This step involves reacting an alcohol with trimethylsilyl chloride in the presence of a base to form the desired ether .

The potential applications of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- span various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: It may have applications as a pesticide or herbicide due to its potential antimicrobial properties .

Several compounds share structural similarities with 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-:

Compound NameStructure FeaturesUnique Aspects
3-Iodo-6-nitroindazoleIodine and nitro substitutions on indazoleFocused on anti-inflammatory properties
Indazole derivatives with halogen groupsVarious halogens attachedVarying biological activities
NitroindazolesNitro groups on indazolePotential for antitumor activity

These compounds highlight the uniqueness of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- due to its specific combination of iodine and trimethylsilyl ether functionalities, which may enhance solubility and bioavailability compared to others in the same class .

Wikipedia

3-Iodo-6-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

Dates

Modify: 2023-07-26

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